molecular formula C10H13N3O B13310250 3-[2-(Furan-2-YL)ethyl]-1-methyl-1H-pyrazol-5-amine

3-[2-(Furan-2-YL)ethyl]-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13310250
M. Wt: 191.23 g/mol
InChI Key: RUGIAKNEUFORJK-UHFFFAOYSA-N
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Description

3-[2-(Furan-2-YL)ethyl]-1-methyl-1H-pyrazol-5-amine: is a chemical compound that combines a pyrazole ring with a furan moiety. Let’s break down its structure:

    Pyrazole Ring: The core structure consists of a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms and three carbon atoms. This ring imparts unique properties to the compound.

    Furan Substituent: Attached to the pyrazole ring is a furan group (furan-2-yl), which adds aromaticity and influences the compound’s reactivity.

Preparation Methods

Synthetic Routes:

    Furan-2-yl Ethylation: The furan-2-yl group can be introduced via alkylation of furan with ethyl bromide or ethyl iodide. This reaction typically occurs under basic conditions.

    Pyrazole Formation: The pyrazole ring can be synthesized by condensing an appropriate hydrazine derivative (e.g., hydrazine hydrate) with a suitable α,β-unsaturated ketone (e.g., 3-methyl-1H-pyrazol-5-one).

Industrial Production:

While I don’t have specific industrial production methods for this compound, it’s likely produced on a smaller scale for research purposes due to its specialized applications.

Chemical Reactions Analysis

3-[2-(Furan-2-YL)ethyl]-1-methyl-1H-pyrazol-5-amine: undergoes various reactions:

    Oxidation: It can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction of the furan-2-yl group may yield the corresponding dihydro compound.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Common Reagents: Reagents like hydrazine hydrate, alkyl halides, and reducing agents are involved.

    Major Products: These reactions yield derivatives with modified functional groups (e.g., N-alkylated pyrazoles).

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated for potential pharmacological activities (e.g., anti-inflammatory, antimicrobial, or antitumor effects).

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for interactions with biological targets (e.g., enzymes, receptors).

    Industry: May serve as a precursor in the synthesis of novel materials.

Mechanism of Action

The exact mechanism remains an active area of research. it likely involves interactions with specific protein targets or cellular pathways. Further studies are needed to elucidate its mode of action.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, we can compare this compound’s structure, reactivity, and applications with related pyrazoles and furan-containing molecules.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

5-[2-(furan-2-yl)ethyl]-2-methylpyrazol-3-amine

InChI

InChI=1S/C10H13N3O/c1-13-10(11)7-8(12-13)4-5-9-3-2-6-14-9/h2-3,6-7H,4-5,11H2,1H3

InChI Key

RUGIAKNEUFORJK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)CCC2=CC=CO2)N

Origin of Product

United States

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